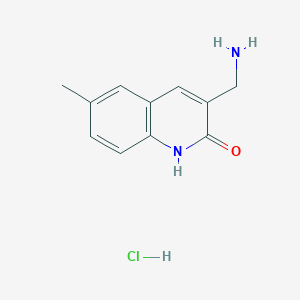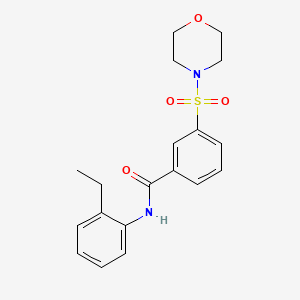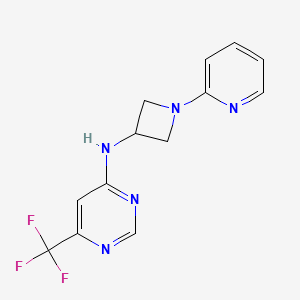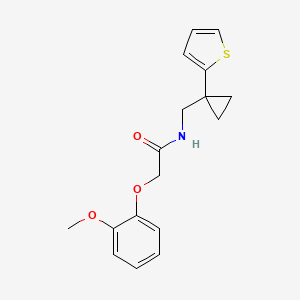
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The basic nitrogen atom in amines allows them to engage in several unique reactions. They can act as both bases and nucleophiles due to the presence of a lone pair of electrons on the nitrogen .Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also form ammonium salts when they react with strong acids .
Aplicaciones Científicas De Investigación
Chemoprophylaxis against Malaria
Hydroxychloroquine (HCQ) and other 4-aminoquinolines are investigated for their role in malaria prophylaxis. A study evaluated the pharmacokinetics of HCQ and its effectiveness against Plasmodium vivax malaria. It highlighted the importance of adequate plasma concentrations for effective chemoprophylaxis and noted instances of prophylactic failure due to insufficient drug levels, underscoring the need for monitoring drug susceptibility (Lim et al., 2009).
Graft-versus-Host Disease (GVHD) Prevention
HCQ was explored as an adjunct treatment to prevent chronic graft-versus-host disease (GVHD) after allogeneic peripheral blood stem cell transplantation. Although well-tolerated, HCQ did not significantly impact the incidence of acute or chronic GVHD, nor did it affect relapse-free and overall survival rates, suggesting limited utility in this context (Fong et al., 2007).
Antiviral Research
The potential antiviral effects of 4-aminoquinoline compounds have been a subject of interest, particularly in the context of COVID-19. A study investigated the combination of hydroxychloroquine and azithromycin, finding it significantly reduced viral load in COVID-19 patients. This suggests a potential application of 4-aminoquinoline derivatives in viral infections, although further research is necessary to fully understand their efficacy and safety profile (Gautret et al., 2020).
Drug Repurposing for Cancer Prevention
An epidemiologic study proposed investigating chloroquine's chemopreventive potential against breast cancer, inspired by preclinical data showing a reduction in breast cancer incidence. This study aims to leverage historical data from Peace Corps volunteers to assess chloroquine's impact on breast cancer risk, highlighting the drug repurposing approach to find new applications for existing medications (Dacso, 2015).
Mecanismo De Acción
The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. For example, in the body, certain amines act as neurotransmitters, transmitting signals across nerve synapses .
Physical and Chemical Properties of Amines Amines are generally colorless, although they may yellow upon standing in air. They possess a characteristic ammonia-like odor. The boiling points of amines vary with the molecular weight and shape of the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-6-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10;/h2-5H,6,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUVWOQVJDCIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)
![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)




![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)
![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)
![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)